molecular formula C13H21BrN2O2S B2932623 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide CAS No. 1808904-03-1

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide

Cat. No.: B2932623
CAS No.: 1808904-03-1
M. Wt: 349.29
InChI Key: ATZFXTKKJWXBPP-UHFFFAOYSA-N
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Description

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C14H23BrN2O2S It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, and two 2-methylpropyl groups attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of pyridine-3-sulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 6-bromo-pyridine-3-sulfonamide is then reacted with 2-methylpropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively.

Scientific Research Applications

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N,N-dimethylpyridine-3-sulfonamide
  • 2-bromo-6-methylpyridine
  • N,N-bis(2-methylpropyl)pyridine-3-sulfonamide

Uniqueness

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O2S/c1-10(2)8-16(9-11(3)4)19(17,18)12-5-6-13(14)15-7-12/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFXTKKJWXBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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